molecular formula C10H11ClO2S B14744676 8-Chloro-3,4-dihydro-2H,6H-1,5-benzoxathiocin-3-ol CAS No. 5424-91-9

8-Chloro-3,4-dihydro-2H,6H-1,5-benzoxathiocin-3-ol

Cat. No.: B14744676
CAS No.: 5424-91-9
M. Wt: 230.71 g/mol
InChI Key: OSXWSMBKKVLICS-UHFFFAOYSA-N
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Description

8-Chloro-3,4-dihydro-2H,6H-1,5-benzoxathiocin-3-ol is a heterocyclic compound with the molecular formula C10H11ClOS. It is characterized by the presence of a chlorine atom at the 8th position and a hydroxyl group at the 3rd position on the benzoxathiocin ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3,4-dihydro-2H,6H-1,5-benzoxathiocin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorophenol with 1,3-propanedithiol in the presence of a base, followed by cyclization using a suitable oxidizing agent . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3,4-dihydro-2H,6H-1,5-benzoxathiocin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

8-Chloro-3,4-dihydro-2H,6H-1,5-benzoxathiocin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-3,4-dihydro-2H,6H-1,5-benzoxathiocin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-3,4-dihydro-2H,6H-1,5-benzoxathiocin-3-ol is unique due to its specific substitution pattern and the presence of both chlorine and hydroxyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

5424-91-9

Molecular Formula

C10H11ClO2S

Molecular Weight

230.71 g/mol

IUPAC Name

8-chloro-2,3,4,6-tetrahydro-1,5-benzoxathiocin-3-ol

InChI

InChI=1S/C10H11ClO2S/c11-8-1-2-10-7(3-8)5-14-6-9(12)4-13-10/h1-3,9,12H,4-6H2

InChI Key

OSXWSMBKKVLICS-UHFFFAOYSA-N

Canonical SMILES

C1C(CSCC2=C(O1)C=CC(=C2)Cl)O

Origin of Product

United States

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